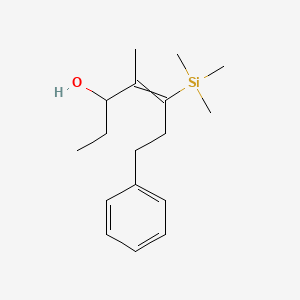![molecular formula C13H19NO B14234231 N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine CAS No. 412945-67-6](/img/structure/B14234231.png)
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C11H17NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4,6-triethylphenyl group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine typically involves the reaction of 2,4,6-triethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4,6-triethylbenzaldehyde+hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
科学的研究の応用
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.
類似化合物との比較
Similar Compounds
- N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine
- N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine
Uniqueness
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine is unique due to the presence of ethyl groups at the 2, 4, and 6 positions of the phenyl ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. Compared to its trimethyl-substituted counterparts, the triethyl derivative may exhibit different solubility, stability, and biological activity profiles.
特性
CAS番号 |
412945-67-6 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO/c1-4-10-7-11(5-2)13(9-14-15)12(6-3)8-10/h7-9,15H,4-6H2,1-3H3 |
InChIキー |
XSLSCQLWGJXEKJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)CC)C=NO)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
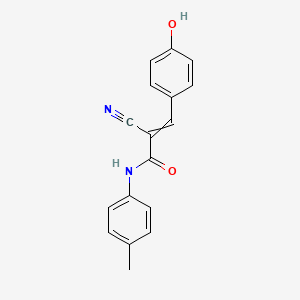
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
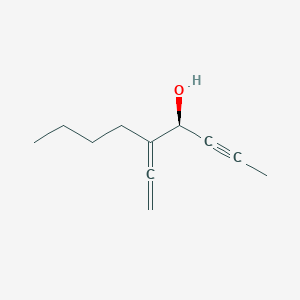

![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
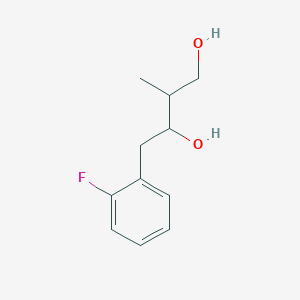
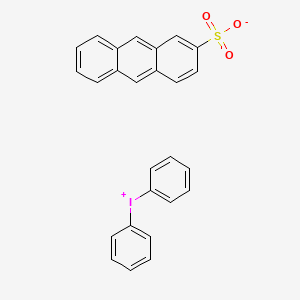
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
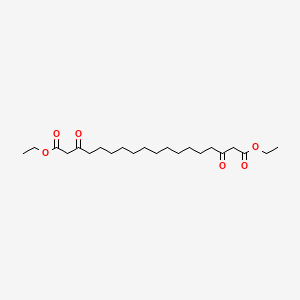
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
